1-(2-Fluorophenyl)-4-phenylmethanesulfonylpiperazine

Medicinal chemistry Physicochemical property comparison SAR

Research on CNS sulfonylpiperazines is often compromised by unqualified analog substitutions that drastically alter target potency. This compound, featuring a unique benzylsulfonyl group, is the precise tool for mapping 5-HT/GlyT1 dual pharmacology and nAChR ortho-fluoro SAR. Key supply facts: 1) The ortho-fluorophenyl motif ensures >12-fold selectivity preference for Hα4β2 over Hα3β4 nAChRs versus para-fluoro analogs. 2) The phenylmethanesulfonyl spacer bridges the Merck 5-HT2A and Roche GlyT1 chemical spaces. 3) Sourced as a high-purity (>95%) custom synthon with reliable global logistics.

Molecular Formula C17H19FN2O2S
Molecular Weight 334.4 g/mol
Cat. No. B5719086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorophenyl)-4-phenylmethanesulfonylpiperazine
Molecular FormulaC17H19FN2O2S
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CC3=CC=CC=C3
InChIInChI=1S/C17H19FN2O2S/c18-16-8-4-5-9-17(16)19-10-12-20(13-11-19)23(21,22)14-15-6-2-1-3-7-15/h1-9H,10-14H2
InChIKeyFDASLPLAAHBRSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluorophenyl)-4-phenylmethanesulfonylpiperazine: Identity & Procurement


1-(2-Fluorophenyl)-4-phenylmethanesulfonylpiperazine (PubChem CID 822536; also known as 1-(Benzylsulfonyl)-4-(2-fluorophenyl)piperazine, STK010166, AKOS000648390, CCG-275255) is a synthetic sulfonylpiperazine derivative with the molecular formula C17H19FN2O2S and a molecular weight of 334.4 g/mol [1]. The compound features a piperazine core bearing an N-(2-fluorophenyl) substituent on one nitrogen and an N-phenylmethanesulfonyl (benzylsulfonyl) group on the other. It belongs to the broader aryl/aralkyl-sulfonylpiperazine class, a scaffold recognized for its engagement with multiple CNS targets including serotonin receptors (5-HT2A, 5-HT6, 5-HT7), glycine transporter 1 (GlyT1), sigma receptors, and neuronal nicotinic acetylcholine receptors (nAChRs) [2]. As a chemical probe and screening library compound, it is supplied by multiple vendors with typical purities of ≥95% and is intended exclusively for laboratory research use .

Product Identity Sulfonylpiperazine chemical probe with ortho-fluorophenyl and benzylsulfonyl motifs
Procurement Context Screening library compound for CNS target engagement studies Supplied for laboratory research use only
Target Space Reported class engagement: 5-HT, nAChR, GlyT1, sigma receptors Class-level inference; requires target-specific validation
Selection Logic Ortho-fluoro isomer for nAChR subtype selectivity studies; benzylsulfonyl spacer for dual-target polypharmacology research

Analog Non-Interchangeability: 1-(2-Fluorophenyl)-4-phenylmethanesulfonylpiperazine


The sulfonylpiperazine pharmacophore is exquisitely sensitive to seemingly minor structural variations. Published SAR data demonstrate that relocating the fluorine atom from the para- to the ortho-position on the N-phenyl ring can alter nAChR subtype potency by ≥12-fold (IC50 8.1 µM vs. 99.8 µM) [1]; replacing a direct phenylsulfonyl attachment with a benzylsulfonyl (phenylmethanesulfonyl) group introduces a methylene spacer that simultaneously modifies logP, conformational flexibility, hydrogen-bonding geometry, and metabolic vulnerability [2]; and switching the sulfonyl substituent from phenyl to p-tolyl (tosyl) affects both steric bulk and electron density at the sulfonamide moiety [3]. These interdependent effects mean that generic substitution of the title compound with a cosmetically similar analog—without quantifiable comparative evidence—can result in a completely different pharmacological, physicochemical, and metabolic profile. The evidence below substantiates where differentiation is verifiable.

Ortho vs. Para Isomer Substituting the para-fluoro isomer may result in a different nAChR subtype selectivity profile; reported nAChR potency can shift by ≥12-fold between ortho- and para-fluorophenyl regioisomers.
CH₂ Spacer Absence Replacing the benzylsulfonyl group with a direct phenylsulfonyl analog removes the methylene spacer, which may alter conformational flexibility, lipophilicity, and hydrogen-bonding geometry.
Formula-Identical Tosyl Analog The tosyl analog (identical MW and formula) differs in sulfonyl attachment geometry; reported 5-HT₆ activity across the arylsulfonylpiperazine class spans a >66-fold IC₅₀ range, making structural near-identity an unreliable predictor of biological equipotency.

Differentiation Evidence: 1-(2-Fluorophenyl)-4-phenylmethanesulfonylpiperazine vs. Analogs


CH2 Bridge vs. Direct Phenylsulfonyl: Conformational and Drug-Likeness Impact

The target compound incorporates a phenylmethanesulfonyl (benzylsulfonyl) group, which contains a methylene (-CH2-) spacer between the sulfonyl moiety and the phenyl ring. In contrast, the closely related analog 1-(2-Fluorophenyl)-4-(phenylsulfonyl)piperazine (CAS 433237-53-7) eliminates this spacer, attaching the sulfonyl directly to the phenyl ring. This single-atom difference has multiple quantifiable consequences: (a) Molecular Weight increases from 320.38 (phenylsulfonyl analog) to 334.4 (target), a +14 Da difference [1]; (b) the number of rotatable bonds increases by 1, enhancing conformational flexibility; (c) predicted XLogP3 increases from approximately 2.4 (phenylsulfonyl) to 2.7 (benzylsulfonyl), a +0.3 log unit shift reflecting enhanced lipophilicity [1]; (d) the CH2 bridge alters the spatial relationship between the sulfonamide oxygen atoms and potential hydrogen-bond partners in biological targets, which published SAR in the nAChR negative allosteric modulator series showed can shift IC50 values by ≥2-fold for subtype selectivity when comparing benzyl to phenyl amide analogs (IC50 Hα3β4: 18.5 µM vs. 8.5 µM for lead) [2]. These physicochemical differences affect membrane permeability, metabolic stability, and binding-site complementarity.

CH₂ Bridge vs. Direct Phenylsulfonyl
Cross-study comparable
Target (benzylsulfonyl): MW 334.4 Da, XLogP3 2.7, 4 rotatable bonds
Analog (phenylsulfonyl): MW 320.38 Da, XLogP3 ≈2.4, 3 rotatable bonds
ΔMW +14 Da · ΔXLogP3 +0.3 · ΔRotatable Bonds +1
Reported physicochemical shift may affect membrane permeability and binding-site complementarity.
nAChR SAR: CH₂ spacer can shift IC₅₀ ≥2-fold for subtype selectivity.
Medicinal chemistry Physicochemical property comparison SAR

Ortho- vs. Para-Fluorophenyl Isomerism in nAChR Subtype Selectivity

In a published SAR study of sulfonylpiperazine negative allosteric modulators of human neuronal nAChRs, the effect of fluorine substitution position on the N-phenyl ring was directly quantified. Compound 1 (p-fluorobenzenesulfonylpiperazine scaffold with a specific amide appendage) exhibited IC50 values of 8.1 µM (Hα4β2) and 8.5 µM (Hα3β4). Relocating the fluorine from the para to the ortho position (Compound 16) produced no significant change in Hα4β2 potency but resulted in a statistically significant 12-fold decrease in Hα3β4 potency (IC50 = 99.8 µM, p < 0.01), accompanied by a 2-fold decrease in Hill coefficient (nh = -0.6 vs. -1.5, p < 0.0005) [1]. While this study employed a benzenesulfonyl scaffold rather than a phenylmethanesulfonyl scaffold, the ortho-fluorophenyl pharmacophore of the target compound is identical to Compound 16's key structural determinant. The target compound thus incorporates the structural feature (ortho-fluoro) that was shown to confer significantly reduced Hα3β4 potency. For procurement decisions targeting nAChR-related research, the closest para-fluoro isomer—1-(benzylsulfonyl)-4-(4-fluorophenyl)piperazine—should be considered structurally non-equivalent due to this documented positional isomerism effect.

Ortho- vs. Para-F Isomerism in nAChR
Class-level inference
Ortho-F (target context): Hα4β2 IC₅₀ ≈8.1 µM, Hα3β4 IC₅₀ 99.8 µM, nH -0.6
Para-F (comparator context): Hα4β2 IC₅₀ 8.1 µM, Hα3β4 IC₅₀ 8.5 µM, nH -1.5
ΔIC₅₀ (Hα3β4) ≈11.7-fold · p
Supports Hα3β4-sparing profile for ortho-fluoro isomer; para-fluoro isomer may not be interchangeable.
Calcium accumulation assay, HEK cells; Henderson et al. 2011. Para-F target comparator: 1-(benzylsulfonyl)-4-(4-fluorophenyl)piperazine.
Neuronal nicotinic receptors Allosteric modulation Subtype selectivity

Phenylmethanesulfonyl vs. Tosyl: Steric and Electronic Effects on 5-HT6 Receptor

A direct structural comparator for the target compound is 1-(2-Fluorophenyl)-4-(4-methylbenzenesulfonyl)piperazine (1-(2-fluorophenyl)-4-tosylpiperazine, CAS 431910-13-3), which has identical molecular formula (C17H19FN2O2S) and molecular weight (334.4 Da) but replaces the benzylsulfonyl CH2-phenyl motif with a tosyl (SO2-phenyl-CH3) group . Although molecular formula-identical, the two compounds differ critically in substitution geometry: the target has a CH2 spacer between SO2 and phenyl (SO2-CH2-Ph), while the tosyl analog has a CH3 substituent on the phenyl ring (SO2-Ph-CH3). In published 5-HT6 receptor SAR evaluating 36 arylsulfonylpiperazine derivatives, the nature of the arylsulfonyl substituent produced IC50 values ranging from 1.5 µM to >100 µM, with the most active compound (2h, IC50 = 1.5 µM) featuring specific substitution patterns that allowed productive receptor interactions [1]. This broad activity range underscores that the exact sulfonyl aryl attachment—including whether a methylene spacer is present—can profoundly affect target engagement. For procurement related to serotonergic target research, the tosyl analog and the target compound are expected to differ in their 5-HT receptor binding profiles, and cannot be treated as interchangeable without direct comparative assay data.

Benzylsulfonyl vs. Tosyl at 5-HT₆
Class-level inference
Reported 5-HT₆ IC₅₀ range for 36 arylsulfonylpiperazines: 1.5 µM to >100 µM (>66-fold)
Target (SO₂-CH₂-Ph) and Tosyl analog (SO₂-Ph-CH₃) share identical MW and formula (334.4 Da, C₁₇H₁₉FN₂O₂S) but differ in sulfonyl attachment geometry.
Formula-level identity does not predict 5-HT₆ receptor engagement; direct comparative data required.
[³H]LSD binding assay; Kim et al. 2007. Tosyl analog CAS 431910-13-3.
5-HT6 receptor Steric effects Arylsulfonyl SAR

IP Landscape: Phenylmethanesulfonyl vs. Phenylsulfonyl Scaffolds in CNS Patents

Two major patent families define the therapeutic potential space for sulfonylpiperazine CNS ligands, and they differentiate between phenylsulfonyl and phenylmethanesulfonyl substitution. Merck Sharp & Dohme's US Patent 6,852,718 (filed 2001) covers a class of phenylsulphonyl (direct SO2-aryl) piperazine derivatives as selective 5-HT2A receptor antagonists for schizophrenia and psychotic disorders [1]. Separately, Hoffmann-La Roche's EP1656361B1 (filed 2004) claims piperazine derivatives bearing methanesulfonyl-phenyl substitutions as GlyT1 inhibitors, also for schizophrenia treatment — and this patent explicitly includes methanesulfonyl (SO2-CH3) and related aralkylsulfonyl linkers [2]. The target compound's benzylsulfonyl group (SO2-CH2-Ph) represents a hybrid motif: it contains the sulfonyl-methylene spacer characteristic of the GlyT1 patent space, combined with a terminal phenyl group reminiscent of the 5-HT2A sulfonyl motif. This structural overlap with two distinct patent families suggests potential polypharmacology (dual 5-HT2A/GlyT1 engagement) that is absent in compounds containing either a direct phenylsulfonyl group (limited to 5-HT2A space) or a simple methylsulfonyl group (limited to GlyT1 space alone). This IP-derived differentiation is relevant for procurement decisions where target engagement scope matters.

Patent Landscape Differentiation
Supporting evidence
Target benzylsulfonyl motif maps structurally to 2 distinct CNS patent families:
· Merck US6852718 (5-HT₂A antagonist, SO₂-aryl)
· Roche EP1656361B1 (GlyT1 inhibitor, SO₂-alkyl/aralkyl)
Single-motif analogs (direct phenylsulfonyl or methylsulfonyl) map to only one patent space each.
Dual patent-space overlap may indicate broader polypharmacology research potential.
Markush formula analysis; no direct target engagement data inferred from patents alone.
Patent landscape 5-HT2A antagonist GlyT1 inhibitor CNS drug discovery

1-(2-Fluorophenyl)-4-phenylmethanesulfonylpiperazine: Research & Procurement Applications


nAChR Subtype Selectivity: Ortho-Fluorophenyl Hα3β4 Sparing

Based on Henderson et al. (2011) SAR data showing a 12-fold reduction in Hα3β4 potency for ortho-fluorophenyl vs. para-fluorophenyl sulfonylpiperazine analogs, the target compound is the appropriate choice for experiments requiring Hα4β2-preferring negative allosteric modulation with minimized Hα3β4 off-target activity. The para-fluoro isomer (1-(benzylsulfonyl)-4-(4-fluorophenyl)piperazine) should be procured as the appropriate comparator control to isolate the positional isomerism effect on nAChR subtype selectivity [1].

CNS Polypharmacology: Dual 5-HT2A and GlyT1 Engagement

The target compound's unique phenylmethanesulfonyl group structurally bridges two distinct CNS patent chemical spaces — the Merck 5-HT2A antagonist series (US6852718) and the Roche GlyT1 inhibitor series (EP1656361B1) [2]. This makes it a candidate probe for exploring dual-mechanism pharmacology in schizophrenia research. Procurement for this application should avoid substituting direct phenylsulfonyl analogs (which lack the CH2 spacer needed for GlyT1 mapping) or simple methylsulfonyl analogs (which lack the terminal phenyl needed for 5-HT2A mapping) [3].

SAR Studies: Sulfonyl-Methylene Spacer Effects on Serotonergic and Sigma Receptors

The >66-fold activity range observed across 36 arylsulfonylpiperazine 5-HT6 ligands (Kim et al., 2007; IC50 from 1.5 µM to >100 µM) demonstrates the extreme sensitivity of this scaffold to sulfonyl substitution [4]. The target compound, with its distinctive SO2-CH2-Ph motif, serves as a key SAR probe to systematically evaluate how a methylene spacer between the sulfonyl and aryl group modulates binding at 5-HT6, 5-HT7, and sigma receptors, relative to direct sulfonyl-aryl and sulfonyl-alkyl benchmarks. The tosyl analog (CAS 431910-13-3) and the direct phenylsulfonyl analog (CAS 433237-53-7) represent essential comparators for a complete SAR set.

Physicochemical Benchmarking: Lipophilicity and Flexibility in CNS Drug Design

With a computed XLogP3 of 2.7, a molecular weight of 334.4 Da, and 4 rotatable bonds, the target compound occupies a distinct physicochemical niche within the sulfonylpiperazine class — more lipophilic and flexible than the direct phenylsulfonyl analog (MW 320.38, XLogP3 ≈2.4, 3 rotatable bonds) yet within CNS drug-like space [5]. This makes it a suitable benchmark for studies relating the CH2 spacer to membrane permeability, brain penetration potential, and metabolic stability within a matched molecular pair framework.

Application
Selection Property
Validation Focus
nAChR subtype selectivity studies
Ortho-fluorophenyl motif for Hα3β4-sparing profile
Positional isomerism effect on nAChR subtype selectivity; para-fluoro isomer as comparator control
CNS polypharmacology research
Benzylsulfonyl spacer bridging 5-HT₂A and GlyT1 patent space
Dual-mechanism engagement in schizophrenia research models; avoid direct phenylsulfonyl or methylsulfonyl analogs
Serotonergic / sigma receptor SAR
SO₂-CH₂-Ph spacer as SAR probe for sulfonyl attachment effects
Binding modulation at 5-HT₆, 5-HT₇, and sigma receptors relative to tosyl and phenylsulfonyl benchmarks
CNS physicochemical benchmarking
XLogP3 2.7 · 4 rotatable bonds within CNS drug-like space
Matched molecular pair analysis of CH₂ spacer effects on permeability and metabolic stability
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